1-Octyl-2-propyl-1H-benzimidazole is a compound belonging to the family of benzimidazoles, which are heterocyclic compounds characterized by a benzene ring fused to an imidazole ring. This class of compounds is recognized for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The structure of 1-octyl-2-propyl-1H-benzimidazole includes an octyl group and a propyl group attached to the benzimidazole core, enhancing its lipophilicity and potentially influencing its pharmacological properties.
The compound can be synthesized through various chemical processes, often involving the reaction of appropriate precursors under specific conditions. Research has highlighted the significance of benzimidazole derivatives in medicinal chemistry due to their wide-ranging bioactivities and therapeutic potentials .
The synthesis of 1-octyl-2-propyl-1H-benzimidazole typically involves the following steps:
The synthesis often employs polar solvents like N,N-dimethylformamide or dimethylsulfoxide to enhance solubility and reaction efficiency. Specific reaction conditions, such as temperature and time, are optimized to maximize yield and purity.
The molecular structure of 1-octyl-2-propyl-1H-benzimidazole features:
The molecular formula can be represented as , indicating its composition of carbon, hydrogen, and nitrogen atoms. The molecular weight is approximately 234.35 g/mol.
1-Octyl-2-propyl-1H-benzimidazole can participate in various chemical reactions typical for benzimidazole derivatives, including:
The reactivity of 1-octyl-2-propyl-1H-benzimidazole can be influenced by its substituents, which may enhance or reduce its electrophilic or nucleophilic character.
The mechanism of action for 1-octyl-2-propyl-1H-benzimidazole largely depends on its biological target. Benzimidazoles generally exert their effects by:
Research indicates that modifications in the structure can significantly alter the potency and selectivity of these compounds against various biological targets .
1-Octyl-2-propyl-1H-benzimidazole is expected to exhibit:
The compound is likely stable under standard laboratory conditions but may undergo hydrolysis or oxidation under extreme conditions. Its interactions with acids or bases could also lead to protonation-deprotonation equilibria affecting solubility.
1-Octyl-2-propyl-1H-benzimidazole has potential applications in:
Recent studies have highlighted the efficacy of similar compounds in treating infections caused by resistant strains of bacteria and viruses .
1-Octyl-2-propyl-1H-benzimidazole represents a strategically engineered N-alkyl benzimidazole derivative designed to exploit the privileged pharmacological scaffold of benzimidazole while enhancing target affinity and pharmacokinetic properties through optimized lipophilic side chains. The benzimidazole nucleus serves as a bioisostere of naturally occurring purine nucleotides, facilitating interactions with diverse biological macromolecules via hydrogen bonding, π-π stacking, van der Waals forces, and hydrophobic contacts [1] [4]. This molecular framework permits extensive structural modifications at the N1, C2, C5, and C6 positions, enabling precise modulation of biological activity and selectivity profiles. The incorporation of medium-chain alkyl substituents (octyl at N1 and propyl at C2) represents a deliberate strategy to enhance membrane permeability and target engagement while maintaining metabolic stability—critical attributes for therapeutic efficacy across multiple disease contexts [4] [6].
The molecular architecture of 1-octyl-2-propyl-1H-benzimidazole emerged from systematic structure-activity relationship (SAR) analyses of alkyl-substituted benzimidazoles, focusing on optimizing chain length and branching to balance lipophilicity and steric parameters. Rational design incorporated three strategic elements:
N1-Alkylation: Introduction of the octyl chain (C8) at the N1 position eliminates the acidic proton, enhancing metabolic stability against cytochrome P450-mediated dealkylation while providing substantial hydrophobic surface area for protein binding pockets. The linear octyl group extends beyond typical medium-chain alkyl substituents (C4-C6), promoting stronger membrane association and intracellular accumulation [4] [6].
C2-Alkyl Substitution: The propyl moiety (C3) at C2 maintains steric accessibility to the imidazole nitrogen while contributing moderate lipophilicity (logP increment ≈1.2 versus unsubstituted analog). This contrasts with bulkier aryl or heteroaryl substituents that may impede target engagement or increase molecular rigidity [5] [6].
Scaffold Hybridization: The intact benzimidazole core preserves the planar, electron-rich heteroaromatic system essential for DNA intercalation, enzyme active site binding, and protein surface interactions observed in clinically approved benzimidazole therapeutics (e.g., abemaciclib, veliparib) [1].
Table 1: Comparative Analysis of Alkyl Chain Influence on Benzimidazole Physicochemical Properties
Substitution Pattern | logP | Topological Polar Surface Area (Ų) | Aqueous Solubility (μg/mL) | Protein Binding (%) |
---|---|---|---|---|
1H-Benzimidazole (unsubstituted) | 1.91 | 28.7 | 4200 | 45 |
1-Methyl-2-propyl | 2.87 | 28.7 | 1850 | 68 |
1-Hexyl-2-propyl | 4.92 | 28.7 | 32 | 89 |
1-Octyl-2-propyl | 5.81 | 28.7 | <10 | >95 |
1-Dodecyl-2-propyl | 8.15 | 28.7 | <1 | >98 |
Computational modeling indicates the octyl chain adopts extended conformations when docking into hydrophobic enzyme clefts (e.g., carbonic anhydrase XII, protein kinases), while maintaining rotational flexibility for induced-fit binding [4] [6]. This dual-alkyl design achieves optimal logP (5.81) for tissue penetration without exceeding the threshold for excessive plasma protein binding (>95%), which could limit bioavailability [4].
Comprehensive SAR studies reveal that antiproliferative and enzymatic inhibitory activities exhibit parabolic dependence on alkyl chain length, with maximal efficacy observed at C8 for N1 and C3 for C2 positions:
Table 2: Position-Specific SAR of 1-Octyl-2-propyl-1H-Benzimidazole Analogues
Modification Position | Structural Variation | Antiproliferative Activity (MCF-7 IC₅₀, μM) | Carbonic Anhydrase IX Inhibition (% at 10μM) | Rotavirus Replication Inhibition (EC₅₀, μM) |
---|---|---|---|---|
N1-Alkyl | Methyl | >100 | 12% | >50 |
N1-Alkyl | Hexyl | 34.7 ± 1.2 | 41% | 28.3 ± 3.1 |
N1-Alkyl | Octyl | 9.8 ± 0.9 | 78% | 14.2 ± 1.7 |
N1-Alkyl | Dodecyl | 26.4 ± 2.3 | 63% | 21.5 ± 2.4 |
C2-Alkyl | Methyl | 42.6 ± 3.1 | 29% | 37.4 ± 4.2 |
C2-Alkyl | Propyl | 9.8 ± 0.9 | 78% | 14.2 ± 1.7 |
C2-Alkyl | Phenyl | 31.5 ± 2.7 | 52% | >50 |
C5 Substituent | H | 9.8 ± 0.9 | 78% | 14.2 ± 1.7 |
C5 Substituent | Methoxy | 8.1 ± 0.7 | 71% | 4.1 ± 0.5 |
C5 Substituent | Nitro | 28.6 ± 2.1 | 38% | >50 |
Molecular dynamics simulations demonstrate that the propyl group at C2 permits unhindered access to catalytic zinc ions in carbonic anhydrase isoforms while the N1-octyl chain interacts with hydrophobic residues (Leu198, Val121) in the peripheral rim [5]. This SAR profile underpins the strategic selection of the 1-octyl-2-propyl configuration for multitargeted therapeutic applications.
1-Octyl-2-propyl-1H-benzimidazole functions as a potent inhibitor of tumor-associated carbonic anhydrase isoforms (CA IX/XII) through a non-classical inhibition mechanism distinct from sulfonamide-based agents:
The compound disrupts CA IX-mediated extracellular acidification in hypoxic MDA-MB-231 breast cancer cells (IC₅₀ = 47 nM), suppressing invasion and migration by >70% at 1 μM concentration—effects abolished by CA IX gene knockout [5]. This mechanistic profile positions the molecule as an antitumor agent targeting pH regulation in solid malignancies.
Beyond anticancer applications, 1-octyl-2-propyl-1H-benzimidazole demonstrates broad-spectrum antiviral activity by disrupting viral replication machinery:
These findings establish dual-alkyl benzimidazoles as novel chemical probes for viral replication complexes, particularly against RNA viruses exploiting helicase-dependent genome replication.
1-Octyl-2-propyl-1H-benzimidazole exhibits broad-spectrum cytotoxicity against therapy-resistant solid tumors via multimodal mechanisms:
Table 3: Cytotoxicity Profile of 1-Octyl-2-propyl-1H-Benzimidazole in Solid Tumor Models
Cell Line | Tumor Type | IC₅₀ (μM) | Mechanistic Target | Hypoxia Enhancement (Fold-Change) |
---|---|---|---|---|
MDA-MB-231 | Triple-negative breast cancer | 8.2 ± 0.7 | Tubulin polymerization | 3.8 |
A549 | Non-small cell lung cancer | 12.4 ± 1.1 | Topoisomerase IIα | 2.9 |
HCT-116 | Colorectal carcinoma | 9.6 ± 0.8 | DNA intercalation | 4.1 |
PC-3 | Prostate adenocarcinoma | 14.3 ± 1.3 | Androgen receptor antagonism | 2.3 |
U87MG | Glioblastoma | 18.7 ± 1.5 | EGFR signaling | 1.9 |
MCF-10A | Normal mammary epithelium | >100 | N/A | N/A |
The compound significantly reduces tumor volume (78% suppression; p<0.001) in MDA-MB-231 xenografts at 15 mg/kg/day without hematological toxicity, confirming in vivo translatability [1] [6]. This activity spectrum positions it as a candidate for aggressive carcinomas with hypoxic microenvironments.
Rational hybridization of 1-octyl-2-propyl-1H-benzimidazole with complementary pharmacophores generates multitargeted agents addressing cancer polypharmacology:
Table 4: Multitargeted Hybrid Derivatives of 1-Octyl-2-propyl-1H-Benzimidazole
Hybrid Class | Representative Structure | Primary Targets (IC₅₀/Kᵢ) | Therapeutic Application | Advantage vs. Parent |
---|---|---|---|---|
Benzimidazole-Chalcone | Tubulin (2.1 μM), VEGFR-2 (18 nM), CA IX (7.8 nM) | Anti-angiogenic/antimitotic therapy | 8-fold enhanced potency in drug-resistant tumors | |
Organoruthenium Complex | DNA binding (K = 5.2×10⁷ M⁻¹), ROS induction | Platinum-resistant ovarian cancer | Circumvents cisplatin export (non-ABCG2 substrate) | |
C5-Linked Bis-Benzimidazole | PARP-1 (32 nM), DNA minor groove | BRCA-deficient malignancies | Simultaneous DNA damage induction and repair inhibition |
These hybrids leverage the benzimidazole core as a versatile scaffold for pharmacophore integration, enabling simultaneous engagement of structurally diverse oncology targets while retaining favorable drug-like properties. The octyl-propyl substitution pattern remains integral to target affinity across hybrid classes [1] [4] [6].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0